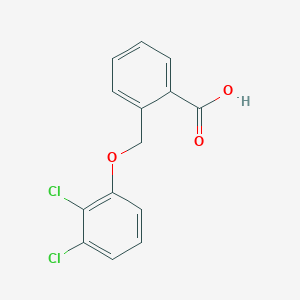

2-(2,3-Dichlorophenoxymethyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2,3-dichlorophenoxy)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3/c15-11-6-3-7-12(13(11)16)19-8-9-4-1-2-5-10(9)14(17)18/h1-7H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZAZTXUHBKYLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C(=CC=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 2,3 Dichlorophenoxymethyl Benzoic Acid

Advanced Synthetic Routes to 2-(2,3-Dichlorophenoxymethyl)benzoic Acid

The creation of this compound can be approached through various synthetic pathways. These routes are designed to efficiently assemble the key structural features of the molecule: the dichlorinated phenyl ring, the ether linkage, and the benzoic acid group in the ortho position.

Strategies for Constructing the Dichlorophenoxymethyl Moiety

A critical step in the synthesis is the formation of the dichlorophenoxymethyl group. This can be achieved through several reliable methods, each with its own advantages.

The Williamson ether synthesis is a cornerstone method for forming ethers and is highly applicable to the synthesis of analogues of this compound. This SN2 reaction typically involves an alkoxide reacting with a primary alkyl halide. In the context of synthesizing the target molecule, this would involve the reaction of a 2,3-dichlorophenoxide with a suitable 2-methylhalobenzoate derivative. The reaction is versatile and can be adapted for both symmetrical and asymmetrical ethers. stackexchange.com

For instance, the synthesis of the related herbicide 2,4-dichlorophenoxyacetic acid often employs a variation of this method, where 2,4-dichlorophenol (B122985) is condensed with chloroacetic acid. who.int This highlights the industrial feasibility of this approach. A preparation process for 2,4-dichlorophenoxyacetic acid involves the reaction of sodium 2,4-dichlorophenoxide with sodium chloroacetate (B1199739) in an aqueous solution under alkaline conditions, often with a catalyst to improve yield and reduce side reactions. wipo.int

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Ref |

| 2,4-Dichlorophenol | Chloroacetic Acid | Sodium Hydroxide | Water | 2,4-Dichlorophenoxyacetic Acid | wipo.int |

| Phenol | Arylboronic Acid | Cupric Acetate (B1210297) | Not Specified | Diaryl Ether | rsc.org |

| Phenol | Silylaryl Triflate | Not Specified | Not Specified | Diaryl Ether | rsc.org |

This table presents examples of Williamson ether synthesis and related C-O coupling reactions for the formation of diaryl ethers and phenoxyacetic acids.

The formation of the benzoic acid moiety can be effectively achieved through Grignard carboxylation. This classic organometallic reaction involves the treatment of a Grignard reagent with carbon dioxide, followed by an acidic workup. sigmaaldrich.com To synthesize this compound, a suitable precursor would be a Grignard reagent derived from a 2-halomethyl-1-(2,3-dichlorophenoxymethyl)benzene.

The general protocol for Grignard synthesis of benzoic acid involves reacting an organohalide with magnesium metal in an ether solvent to form the Grignard reagent. This is then reacted with solid carbon dioxide (dry ice) to form a magnesium carboxylate salt, which upon acidification yields the carboxylic acid. wikipedia.org This method is particularly useful for introducing a carboxyl group onto an aromatic ring.

| Grignard Reagent | Carbon Source | Product | Ref |

| Phenylmagnesium Bromide | Carbon Dioxide | Benzoic Acid | wikipedia.org |

| Propyl Magnesium Chloride | Carbon Dioxide | Butyric Acid | google.com |

| Tolyl Magnesium Chloride | Carbon Dioxide | Toluic Acid | google.com |

This table illustrates the versatility of Grignard carboxylation for the synthesis of various carboxylic acids.

An alternative and widely used industrial method for the formation of benzoic acid and its derivatives is the oxidation of alkyl-substituted aromatic hydrocarbons. sci-hub.se For the synthesis of this compound, a plausible precursor would be 2-(2,3-dichlorophenoxymethyl)toluene.

The commercial production of benzoic acid itself is achieved through the partial oxidation of toluene (B28343) with oxygen, a process catalyzed by cobalt or manganese naphthenates. wikipedia.org This method is attractive due to the use of abundant starting materials and high yields. wikipedia.org Various oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) and nitric acid. sci-hub.se A two-step air oxidation process can convert toluene to phenol, with benzoic acid as a key intermediate. sci-hub.se The oxidation of toluene to benzoic acid can also be achieved using a vanadium oxide catalyst, presenting a greener alternative by avoiding toxic acidic waste.

| Starting Material | Oxidizing Agent/Catalyst | Product | Ref |

| Toluene | Oxygen / Cobalt or Manganese Naphthenates | Benzoic Acid | wikipedia.org |

| Toluene | Air / Cobalt Catalyst | Benzoic Acid | sci-hub.se |

| Toluene | Vanadium(IV) Oxide (VOTPP) | Benzoic Acid | |

| Toluene | V2O5/Al2O3 with MoO3 | Benzoic Acid | researchgate.net |

This table showcases various oxidative methods for the synthesis of benzoic acid from toluene.

One-Pot and Scalable Synthetic Techniques for Benzoic Acid Derivatives

For industrial applications, one-pot and scalable synthetic methods are highly desirable as they offer increased efficiency and reduced waste. The synthesis of benzoic acid derivatives can be streamlined using such techniques. For example, an efficient one-pot method for preparing 2-((2-aminobenzoyl)amino)benzoic acid derivatives has been reported with high yields. sioc-journal.cn

The development of scalable processes is crucial for the commercial viability of a synthetic route. A rapid and scalable synthesis of oxazoles directly from carboxylic acids has been demonstrated, showcasing the potential for gram-scale production and late-stage functionalization of bioactive molecules. nih.govnih.gov Such methodologies could be adapted for the large-scale synthesis of this compound and its analogues. The synthesis of 2,4-dichlorophenoxyacetic acid has been shown to be suitable for large-scale industrial production, with processes designed to improve conversion rates and product purity while allowing for the recycling of starting materials and catalysts. wipo.int

Green Chemistry Principles in Synthesis of this compound Analogues

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. For the synthesis of diaryl ethers, which share the ether linkage present in the target molecule, eco-friendly and cost-effective methods have been developed. These include catalyst-free coupling of nitroarenes and phenols and the use of copper nanoparticles in an aqueous medium. organic-chemistry.orgjsynthchem.com

In the context of benzoic acid synthesis, the oxidation of toluene using a vanadium-based catalyst in the absence of a solvent represents a green process by avoiding toxic waste. Furthermore, the use of water as a solvent in the synthesis of 2,4-dichlorophenoxyacetic acid is a key feature of a greener preparation process. wipo.int The development of sustainable approaches in catalytic synthesis is an active area of research, with a focus on using environmentally benign catalysts and solvents. dntb.gov.ua

| Green Chemistry Principle | Application in Synthesis of Analogues | Ref |

| Use of Safer Solvents | Water used as a solvent for 2,4-dichlorophenoxyacetic acid synthesis. | wipo.int |

| Catalysis | Copper nanoparticles for diaryl ether synthesis in an eco-friendly procedure. | jsynthchem.com |

| Atom Economy | One-pot synthesis of 2-((2-aminobenzoyl)amino)benzoic acid derivatives. | sioc-journal.cn |

| Design for Energy Efficiency | Microwave-assisted ligand-free and catalyst-free coupling for diaryl ethers. | organic-chemistry.org |

| Use of Renewable Feedstocks | Not directly addressed in the provided context for this specific compound. |

This table highlights the application of green chemistry principles in the synthesis of related compounds.

Derivatization Strategies and Analogue Synthesis

The structural framework of this compound presents multiple sites for chemical modification, enabling the synthesis of a diverse range of analogues. The primary reactive centers include the carboxylic acid group, the two aromatic rings, and the benzylic ether linkage. Strategic manipulation of these functional groups allows for systematic exploration of the molecule's chemical space and the development of novel derivatives.

The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives, most notably esters. Esterification is a common strategy to modify the polarity, solubility, and pharmacokinetic properties of a parent acid.

One of the most fundamental methods for this transformation is the Fischer-Speier esterification. libretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org The equilibrium of the reaction can be shifted toward the product by using the alcohol as the solvent or by removing water as it is formed. tcu.edu

For more sensitive substrates or for the synthesis of sterically hindered esters, milder methods are employed. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), often with the addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), facilitates ester formation at room temperature by activating the carboxylic acid. organic-chemistry.org This method, known as the Steglich esterification, is highly efficient and suppresses the formation of side products. organic-chemistry.org

Alternative esterification pathways include the reaction of the carboxylate salt with an alkyl halide. researchgate.net This approach is particularly useful for introducing a wide range of alkyl groups. The initial step involves converting the carboxylic acid to its corresponding carboxylate salt using a base, followed by a nucleophilic substitution reaction with the desired alkyl halide.

| Method | Reagents | General Conditions | Advantages |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | Simple, inexpensive reagents. libretexts.org |

| Steglich Esterification | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Room Temperature | Mild conditions, high yields, suitable for sterically hindered substrates. organic-chemistry.org |

| Alkylation of Carboxylate | Base (e.g., NaH, K₂CO₃), Alkyl Halide (e.g., CH₃I, C₂H₅Br) | Varies with substrate | Good for a wide variety of alkyl groups. researchgate.net |

The reduction of the aromatic rings in this compound can lead to analogues with significantly different three-dimensional structures and properties. Catalytic hydrogenation is a common method for the reduction of benzene (B151609) rings. libretexts.org This reaction typically requires high pressures of hydrogen gas and a metal catalyst, such as rhodium, ruthenium, or nickel. libretexts.org The reaction conditions can be tuned to achieve partial or complete saturation of the aromatic rings. For instance, using a platinum or palladium catalyst at high pressure can reduce the benzene ring to a cyclohexane (B81311) ring. libretexts.org

Both aromatic rings of this compound are susceptible to substitution reactions, allowing for the introduction of additional functional groups.

Electrophilic Aromatic Substitution: The reactivity and orientation of electrophilic substitution are governed by the existing substituents on each ring. savemyexams.com

Benzoic Acid Ring: The carboxylic acid group (-COOH) is an electron-withdrawing group and a meta-director. doubtnut.comquora.com Therefore, electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) will primarily occur at the positions meta to the carboxymethyl group. doubtnut.comchegg.com

Dichlorophenyl Ring: The two chlorine atoms are electron-withdrawing but ortho-, para-directing. The ether oxygen is an activating, ortho-, para-directing group. The directing effects of these substituents would need to be considered to predict the outcome of an electrophilic substitution on this ring.

It is important to note that the electron-withdrawing nature of the substituents on both rings deactivates them towards electrophilic attack, often requiring harsh reaction conditions. doubtnut.com Benzoic acid, for example, does not typically undergo Friedel-Crafts reactions due to the deactivating nature of the carboxyl group. doubtnut.com

Nucleophilic Aromatic Substitution (SNA_r): The dichlorophenyl ring, being electron-deficient due to the presence of two chlorine atoms, can potentially undergo nucleophilic aromatic substitution. libretexts.org This reaction is facilitated by strong electron-withdrawing groups ortho or para to a leaving group (in this case, a chloride ion). libretexts.org Strong nucleophiles, such as alkoxides or amines, can displace one of the chlorine atoms, particularly under elevated temperatures.

| Reaction Type | Target Ring | Directing Group(s) | Expected Position of Substitution | Example Reagents |

|---|---|---|---|---|

| Electrophilic Substitution (Nitration) | Benzoic Acid Ring | -CH₂O- (ortho, para), -COOH (meta) | Meta to the -CH₂O- group | Conc. HNO₃, Conc. H₂SO₄ savemyexams.com |

| Electrophilic Substitution (Halogenation) | Dichlorophenyl Ring | -Cl (ortho, para), -O- (ortho, para) | Ortho/Para to the ether linkage | Br₂, FeBr₃ savemyexams.com |

| Nucleophilic Substitution | Dichlorophenyl Ring | -Cl | Position of a chlorine atom | CH₃ONa, heat libretexts.org |

The structure of this compound can serve as a scaffold for the synthesis of more complex, fused heterocyclic systems. Such transformations often involve intramolecular cyclization reactions. For instance, the carboxylic acid can be converted to an acyl chloride using thionyl chloride (SOCl₂). libretexts.orgpreprints.org This reactive intermediate could then undergo an intramolecular Friedel-Crafts acylation if the conditions are suitable, leading to a fused ring system.

Another strategy involves introducing a second functional group onto one of the aromatic rings, which can then react with the existing carboxylic acid. For example, reduction of a nitro group (introduced via electrophilic nitration) to an amine would create an aminobenzoic acid derivative. This intermediate could then undergo intramolecular condensation to form a lactam. Various multi-component reactions or cyclization reactions with bifunctional reagents can also be envisioned to construct fused heterocyclic structures such as benzodiazepines or quinoxalines from derivatives of the parent molecule. researchgate.netsemanticscholar.orgresearchgate.net

The introduction of chirality can be achieved through various synthetic strategies. If a chiral center is introduced into the molecule, for example by modification of the ether linkage or by creating a stereocenter on a substituent, stereoselective synthesis becomes a key consideration. nih.gov

Methods for achieving stereoselectivity include:

Use of Chiral Catalysts: Asymmetric hydrogenation of a double bond introduced into the molecule could be achieved using a chiral catalyst, leading to an enantiomerically enriched product.

Enzymatic Resolutions: Enzymes, such as lipases, can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. rsc.org For example, a racemic ester derivative could be selectively hydrolyzed by a lipase (B570770) to afford one enantiomer of the alcohol and the unreacted enantiomer of the ester.

Diastereomeric Resolution: The racemic carboxylic acid can be reacted with a chiral amine to form diastereomeric salts. These salts often have different physical properties, such as solubility, allowing for their separation by crystallization. Subsequent acidification of the separated salts would yield the individual enantiomers of the acid.

These approaches allow for the synthesis of specific stereoisomers, which is crucial for the development of compounds with specific biological activities. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2,3 Dichlorophenoxymethyl Benzoic Acid

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the functional groups and bonding arrangements within a molecule by probing its vibrational modes.

FT-IR spectroscopy is instrumental in identifying the functional groups present in 2-(2,3-Dichlorophenoxymethyl)benzoic acid. The infrared spectrum is characterized by absorption bands corresponding to the specific vibrational frequencies of its constituent bonds.

The most prominent feature in the FT-IR spectrum is the broad absorption band typically observed between 2500 and 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. docbrown.info The significant broadening of this peak is a result of intermolecular hydrogen bonding between the carboxylic acid moieties. docbrown.info The sharp, strong absorption peak around 1700 cm⁻¹ is attributed to the C=O (carbonyl) stretching vibration of the carboxylic acid. mdpi.comresearchgate.net

The presence of the ether linkage (-CH₂-O-) is confirmed by C-O stretching vibrations. The asymmetric C-O-C stretch is typically found in the 1250-1200 cm⁻¹ region, while the symmetric stretch appears around 1050-1000 cm⁻¹. Aromatic C-H stretching vibrations are observed as a series of weaker bands above 3000 cm⁻¹. Furthermore, the C-Cl stretching vibrations associated with the dichlorophenyl group typically appear in the fingerprint region, generally between 800 and 600 cm⁻¹, providing clear evidence of the halogen substituents.

| Frequency Range (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid |

| 3100 - 3000 | C-H Stretch (aromatic) | Aromatic Rings |

| 2950 - 2850 | C-H Stretch (aliphatic) | Methylene (B1212753) (-CH₂) |

| ~1700 | C=O Stretch | Carboxylic Acid |

| 1600 - 1450 | C=C Stretch | Aromatic Rings |

| ~1300 | In-plane O-H Bend | Carboxylic Acid |

| 1250 - 1200 | C-O-C Asymmetric Stretch | Ether |

| ~1050 | C-O-C Symmetric Stretch | Ether |

| 800 - 600 | C-Cl Stretch | Dichlorophenyl |

Raman spectroscopy serves as a valuable complement to FT-IR, providing information on the vibrational modes of a molecule. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum.

For this compound, Raman spectroscopy is highly effective for analyzing the skeletal vibrations of the aromatic rings and the carbon-chlorine bonds. The symmetric "ring breathing" mode of the substituted benzene (B151609) rings gives rise to a strong and sharp signal, which is a characteristic feature in the Raman spectra of aromatic compounds. theaic.org The C-Cl stretching vibrations also produce distinct and intense signals in the Raman spectrum, aiding in the confirmation of the chloro-substituents. Aromatic C-H stretching vibrations are also readily observed. In contrast to its intense absorption in the IR spectrum, the C=O stretching vibration of the carboxylic acid typically appears as a moderately intense band in the Raman spectrum.

| Raman Shift (cm⁻¹) | Vibration Mode | Functional Group / Moiety |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic Rings |

| 2950 - 2850 | C-H Stretch | Methylene (-CH₂) |

| ~1700 | C=O Stretch | Carboxylic Acid |

| 1610 - 1580 | C=C Stretch | Aromatic Rings |

| ~1000 | Ring Breathing Mode | Aromatic Rings |

| 800 - 600 | C-Cl Stretch | Dichlorophenyl |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural assignment can be achieved.

The ¹H NMR spectrum of this compound provides precise information about the number, connectivity, and chemical environment of the hydrogen atoms. The spectrum can be divided into three main regions: the aromatic region, the methylene proton signal, and the carboxylic acid proton signal.

The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm. Its exact chemical shift and peak shape can be influenced by solvent and concentration. The protons on the two aromatic rings resonate in the region between approximately 7.0 and 8.2 ppm. docbrown.info The signals are complex due to spin-spin coupling between adjacent protons. The protons on the benzoic acid ring are influenced by the electron-withdrawing carboxylic acid group and the ether-linked methylene group. The proton ortho to the carboxyl group is expected to be the most downfield. The three protons on the dichlorophenyl ring also form a complex multiplet, with their chemical shifts dictated by the positions of the two chlorine atoms and the ether linkage.

A key signal for structural confirmation is the singlet corresponding to the two methylene protons (-O-CH₂-Ar). These protons are chemically equivalent and are not coupled to any other protons, resulting in a sharp singlet, typically observed in the 4.5-5.5 ppm range.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | >10 | Broad Singlet | 1H |

| Aromatic-H (Benzoic acid ring) | 7.2 - 8.2 | Multiplet | 4H |

| Aromatic-H (Dichlorophenyl ring) | 7.0 - 7.6 | Multiplet | 3H |

| -O-CH₂- | 4.5 - 5.5 | Singlet | 2H |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon environments and provides information about the electronic nature of each carbon atom. For this compound, a total of 15 distinct carbon signals are expected, as there are no elements of symmetry in the molecule that would render any carbons chemically equivalent.

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield around 170 ppm. docbrown.info The aromatic carbons resonate in the 110-140 ppm range. The carbons directly attached to the chlorine atoms (C-Cl) and the oxygen of the ether (C-O) are shifted downfield compared to the unsubstituted aromatic carbons. docbrown.info The carbon to which the carboxylic acid is attached (ipso-carbon) also has a characteristic chemical shift. The methylene carbon (-CH₂-) signal is expected to appear in the aliphatic region, typically between 60 and 70 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~170 |

| Aromatic C-O / C-COOH (ipso) | 130 - 160 |

| Aromatic C-Cl (ipso) | 125 - 135 |

| Aromatic C-H | 110 - 130 |

| -O-CH₂- | 60 - 70 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₁₄H₁₀Cl₂O₃, which corresponds to a monoisotopic mass of approximately 312.00 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 312. A crucial feature of this peak would be its isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%), the molecular ion will appear as a cluster of peaks. For a molecule with two chlorine atoms, the expected ratio of the M⁺˙, [M+2]⁺˙, and [M+4]⁺˙ peaks is approximately 9:6:1.

The fragmentation of the molecule is expected to proceed through several characteristic pathways. sci-hub.se Common fragmentation patterns for benzoic acid derivatives include the loss of a hydroxyl radical (·OH, -17 Da) and the loss of the entire carboxyl group (·COOH, -45 Da). libretexts.orgresearchgate.net Another prominent fragmentation pathway would be the cleavage of the ether bond. This could occur on either side of the oxygen atom, leading to fragments corresponding to the dichlorophenoxy moiety or the methylbenzoic acid radical cation. For example, cleavage of the Ar-OCH₂ bond could lead to a dichlorophenoxide ion or a related fragment. Cleavage of the O-CH₂ bond would generate a dichlorophenol fragment and a fragment corresponding to the rest of the molecule. The presence of the chlorine isotope pattern in the fragment ions is a powerful diagnostic tool for identifying chlorine-containing fragments.

| m/z | Possible Fragment Identity | Notes |

|---|---|---|

| 312 | [M]⁺˙ (C₁₄H₁₀Cl₂O₃) | Molecular ion, shows characteristic [M+2] and [M+4] isotope peaks. |

| 295 | [M - OH]⁺ | Loss of hydroxyl radical. |

| 267 | [M - COOH]⁺ | Loss of carboxyl group. |

| 161 | [C₇H₄Cl₂O]⁺ | Fragment corresponding to the dichlorophenoxy moiety. |

| 135 | [C₈H₇O₂]⁺ | Fragment from cleavage of the ether bond. |

Advanced X-ray Crystallography Studies for Solid-State Structure

While specific single-crystal X-ray diffraction data for this compound is not prominently available in public databases, its solid-state structure can be reliably inferred from studies on closely related analogues. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing insights into molecular conformation, packing, and intermolecular interactions.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₉ClO₃ |

| Molecular Weight | 248.65 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.9930 (14) |

| b (Å) | 24.986 (5) |

| c (Å) | 7.5140 (15) |

| β (°) | 115.79 (3) |

| Volume (ų) | 1182.1 (4) |

| Z | 4 |

| Temperature (K) | 293 |

The solid-state structure of benzoic acid and its derivatives is a subject of extensive research, particularly concerning polymorphism and co-crystallization, which are critical for tuning the physicochemical properties of materials. mdpi.commdpi.com

Co-crystallization is a technique where a compound is crystallized with a stoichiometric amount of a second molecule, known as a "co-former," to create a new crystalline solid with a unique structure. mdpi.com This approach is widely used to modify properties like solubility and stability. Benzoic acid derivatives have been successfully co-crystallized with various co-formers, such as N-containing bases, using methods like solution crystallization and mechanical grinding. rsc.orgrsc.org The formation of co-crystals relies on non-covalent interactions, including hydrogen bonding, π–π stacking, and van der Waals forces. mdpi.comacs.org For example, co-crystallization of benzoic acid with diazabicyclo[2.2.2]octane (DABCO) disrupts the typical layered structure observed in pure benzoic acid, leading to an expansion of the crystal lattice and a lower crystal density. rsc.orgrsc.org The choice of co-former and crystallization method can even lead to different co-crystal polymorphs. rsc.org

Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. mdpi.com These different forms, or polymorphs, can exhibit distinct physical properties. The polymorphism of benzoic acid derivatives often arises from the conformational flexibility of the molecule. rsc.orgresearchgate.net For example, studies on 2-((2,6-dichlorophenyl)amino)benzoic acid, an analogue with a dichlorinated phenyl ring, revealed the existence of multiple polymorphs and a cocrystal salt, which were obtained through screening in various solvents. rsc.orgresearchgate.net The relative stability of polymorphs can be determined through thermal analysis, and their interconversion can be influenced by factors such as temperature and the solvent used for crystallization. mdpi.com The investigation of polymorphism is crucial as it can significantly impact the properties of the final solid material. mdpi.comucl.ac.uk

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable to chiral analogues)

The parent compound, this compound, is achiral as it does not possess a stereogenic center and has a plane of symmetry. Therefore, it does not exhibit optical activity and cannot be characterized by chiroptical spectroscopy. However, these techniques would be indispensable for the characterization of any synthesized chiral analogues.

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful method for the analysis of chiral molecules. nih.gov ECD measures the differential absorption of left- and right-circularly polarized light by a chiral substance. This differential absorption produces a unique spectrum that serves as a spectroscopic signature for a specific enantiomer, allowing for its absolute configuration to be determined, often by comparing experimental spectra with those predicted by quantum chemical calculations. nih.gov

For chiral carboxylic acids, obtaining reliable ECD spectra can be challenging due to the tendency of the carboxylic acid groups to form intermolecular hydrogen-bonded aggregates or dimers in solution. nih.gov This self-association can significantly alter the chiroptical response and complicate spectral interpretation. A proposed strategy to overcome this issue is to convert the carboxylic acid to its corresponding salt (e.g., a sodium salt) or an anhydride (B1165640) before measurement. nih.gov This chemical modification prevents the formation of hydrogen-bonded dimers, leading to a simpler spectral analysis that more accurately reflects the conformation of the isolated molecule. nih.gov Therefore, if a chiral analogue of this compound were synthesized, derivatization to its salt would be an advisable step for unambiguous enantiomeric characterization by ECD spectroscopy.

Computational Chemistry and Molecular Modeling of 2 2,3 Dichlorophenoxymethyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. DFT calculations for 2-(2,3-Dichlorophenoxymethyl)benzoic acid would be instrumental in elucidating its fundamental electronic and structural properties. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good description of electron correlation and polarization effects.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometrical structure. For this compound, this involves calculating the potential energy of the molecule as a function of its bond lengths, bond angles, and dihedral angles. The geometry is adjusted iteratively until a minimum on the potential energy surface is located, which corresponds to the most stable conformation.

Conformational analysis is particularly important for a molecule like this compound due to the flexibility of the ether linkage and the orientation of the carboxylic acid group. Different spatial arrangements, or conformers, can exist, and DFT calculations can predict their relative stabilities. The analysis would involve rotating key bonds, such as the C-O-C bridge and the C-C bond connecting the carboxylic group to the phenyl ring, to map out the potential energy surface and identify all low-energy conformers. The results, including key bond lengths and angles for the most stable conformer, would typically be presented in a data table.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C(aryl)-O(ether) | 1.37 Å |

| Bond Length | O(ether)-C(methylene) | 1.43 Å |

| Bond Length | C(carboxyl)-O(hydroxyl) | 1.35 Å |

| Bond Length | C(carboxyl)=O(carbonyl) | 1.21 Å |

| Bond Angle | C(aryl)-O-C(methylene) | 118.0° |

| Dihedral Angle | C(aryl)-C(aryl)-O-C | Variable |

| Dihedral Angle | C(aryl)-C(carboxyl)-O-H | ~0° or ~180° |

Note: These are representative values based on similar structures. Actual values would require specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive.

For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density. It is expected that the HOMO would be localized primarily on the electron-rich dichlorophenoxy ring, while the LUMO might be distributed over the benzoic acid moiety, particularly the carboxylic acid group. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation, a process where an electron moves from the donor part (HOMO) to the acceptor part (LUMO) of the molecule.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Energy Gap | 5.3 eV |

Note: These are estimated values. Precise energies would be obtained from DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. In this compound, these would be expected around the oxygen atoms of the carboxylic acid and ether groups.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas. These are susceptible to nucleophilic attack. The hydrogen atom of the carboxylic acid group would be a prominent positive site.

Green regions represent neutral or near-zero potential.

The MEP surface provides a comprehensive picture of the molecule's charge distribution and is invaluable for predicting intermolecular interactions.

Fukui functions are chemical reactivity descriptors derived from DFT that help to identify the most reactive sites in a molecule. They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. There are three main types of Fukui functions:

f+(r): For nucleophilic attack (electron addition). The site with the highest f+ value is the most susceptible to attack by a nucleophile.

f-(r): For electrophilic attack (electron removal). The site with the highest f- value is the most likely to be attacked by an electrophile.

f0(r): For radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one could precisely rank the reactivity of different atoms. For instance, the carbonyl carbon of the carboxylic acid would likely have a high f+ value, indicating its susceptibility to nucleophilic attack, while the oxygen atoms would have high f- values.

The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where there is a high probability of finding a localized electron pair. It provides a clear picture of chemical bonding, distinguishing between covalent bonds, lone pairs, and atomic cores. The ELF is scaled to a value between 0 and 1, where values close to 1 indicate high electron localization (like in covalent bonds and lone pairs), and values around 0.5 are characteristic of a uniform electron gas, typical of metallic bonding.

For this compound, an ELF analysis would clearly show the localization of electrons in the C-C and C-H covalent bonds, the C=O and C-O bonds, and importantly, the non-bonding lone pairs on the oxygen and chlorine atoms. This analysis helps in understanding the nature of the chemical bonds and the spatial distribution of valence electrons.

Quantum Chemical Descriptors and Properties Prediction

Table 3: Key Quantum Chemical Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

Calculating these descriptors for this compound would provide a comprehensive profile of its chemical behavior. For instance, a high chemical hardness would imply high stability and low reactivity, while a high electrophilicity index would suggest that the molecule acts as a good electrophile in reactions.

First-Order Hyperpolarizability and Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties is crucial for identifying materials with potential applications in optoelectronics, such as in optical switching and signal processing. The first-order hyperpolarizability (β) is a key tensor quantity that measures the second-order NLO response of a molecule.

A computational study of this compound would typically involve quantum chemical calculations, often using Density Functional Theory (DFT) with a suitable functional (like B3LYP) and basis set. These calculations can predict the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the total hyperpolarizability (β₀) is a critical parameter. Generally, molecules with significant intramolecular charge transfer, often facilitated by electron-donating and electron-accepting groups connected by a π-conjugated system, exhibit higher β₀ values.

Atomic Charges and AIM Analysis

To understand the electronic structure, reactivity, and intermolecular interactions of this compound, an analysis of atomic charges and a Quantum Theory of Atoms in Molecules (QTAIM) analysis would be performed.

Atomic Charges: Methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or electrostatic potential (ESP) fitting are used to calculate the partial charges on each atom. These charges are fundamental to understanding the molecule's electrostatic potential, dipole moment, and how it might interact with other molecules or a biological target. For instance, the oxygen atoms of the carboxyl and ether groups are expected to carry significant negative charges, while the carboxylic proton and certain carbon atoms would be electropositive.

AIM Analysis: Bader's QTAIM is a powerful method used to analyze the electron density topology. nih.gov This analysis can identify and characterize chemical bonds and non-covalent interactions by locating bond critical points (BCPs) in the electron density. For this compound, AIM could be used to quantify the strength of covalent bonds and to identify weaker intramolecular interactions, such as hydrogen bonds or van der Waals interactions, which are crucial for determining the molecule's preferred conformation. nih.gov Again, specific AIM studies and atomic charge distributions for this compound have not been reported.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. ucl.ac.uk An MD simulation for this compound would provide deep insights into its flexibility, conformational preferences, and interactions with its environment.

Conformational Landscapes: The molecule possesses several rotatable bonds, particularly around the ether linkage and the carboxylic acid group. MD simulations can explore the potential energy surface to identify low-energy, stable conformations. This analysis is critical as the three-dimensional shape of a molecule dictates its biological activity and physical properties. The simulations would reveal the most probable dihedral angles and the energy barriers between different conformational states.

Solvent Effects: The behavior of the molecule can change dramatically in different solvents. MD simulations explicitly model solvent molecules (e.g., water, DMSO), allowing for the study of solvation shells and specific solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group and polar solvent molecules. ucl.ac.uk These simulations can calculate properties like the solvent-accessible surface area (SASA) and the radius of gyration to understand how the molecule adapts its shape in solution. ucl.ac.uk Such specific simulation studies for this compound are currently unavailable.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov If a set of phenoxymethylbenzoic acid analogs with known biological activities (e.g., inhibitory concentrations against a specific enzyme) were available, a QSAR model could be developed to predict the efficacy of new or untested compounds like this compound.

The process involves:

Data Set Collection: Assembling a group of structurally related molecules with measured biological activity.

Descriptor Calculation: Computing a large number of molecular descriptors for each molecule. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, electrostatic fields).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation relating the descriptors to the biological activity.

Validation: Rigorously validating the model to ensure its predictive power using internal (e.g., cross-validation) and external test sets. researchgate.net

QSAR studies have been conducted on broader classes of phenoxy acid derivatives to predict properties like antisickling effects or antimicrobial potential. nih.govnih.gov These studies identify key molecular features, such as hydrophobicity (π), electronic effects (σ), and steric parameters (Molar Refraction), that govern activity. nih.gov However, a specific, validated QSAR model for predicting the biological efficacy of this compound has not been published.

Mechanistic Studies of 2 2,3 Dichlorophenoxymethyl Benzoic Acid and Its Analogues

Investigation of Organic Reaction Mechanisms Involving 2-(2,3-Dichlorophenoxymethyl)benzoic Acid or its Fragments

No information was found regarding the catalytic roles of this compound or its fragments in any organic transformations.

There are no available studies on the reaction kinetics or thermodynamics related to the formation of derivatives of this compound.

Molecular Interactions and Binding Mechanisms

No molecular docking studies specifically investigating the interaction of this compound with any biological macromolecules have been published.

Without molecular docking data, a ligand-protein interaction profile for this compound cannot be generated.

Information on the binding sites and key amino acid residues that may interact with this compound is not available in the current scientific literature.

Enzyme Inhibition Kinetic Studies (e.g., competitive inhibition for analogues)

Kinetic studies of enzyme inhibition are crucial for elucidating the mechanism by which a compound interacts with an enzyme. For analogues of this compound, these studies often reveal the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's potency.

In vitro enzyme assays are the primary method for determining the inhibitory potency of a compound, typically expressed as the half-maximal inhibitory concentration (IC50). Various benzoic acid derivatives have been evaluated against a range of enzymes.

For instance, certain benzoic acid derivatives have been identified as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govresearchgate.net One study found a synthesized benzamide (B126) derivative to be a potent tyrosinase inhibitor with an IC50 value of 1.09 µM, significantly more potent than the standards, kojic acid (16.67 µM) and L-mimosine (3.68 µM). nih.govresearchgate.net Another study reported an IC50 value of 119 µM for benzoic acid itself against tyrosinase. nih.gov

In the context of inflammation, analogues such as 2-hydroxybenzoic acid derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes. mdpi.com A novel salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been identified as a potential inhibitor of COX-2, an enzyme implicated in inflammatory processes. nih.govnih.govacs.org

Furthermore, other analogues have been assessed for their ability to inhibit different enzymes. Halo-substituted ester/amide-based derivatives of benzoic acid have shown potent inhibitory activity against jack bean urease, with one compound exhibiting an IC50 of 1.6 ± 0.2 nM, far exceeding the standard thiourea (B124793) (IC50 = 472.1 ± 135.1 nM). semanticscholar.org Additionally, some 2-hydroxybenzoic acid derivatives have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase, with one promising compound showing an IC50 of 28.4 ± 2.5 μM. nih.gov

| Compound/Analogue | Enzyme Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Benzamide Derivative | Tyrosinase | 1.09 | nih.govresearchgate.net |

| Benzoic Acid | Tyrosinase | 119 | nih.gov |

| Halo-substituted Benzoic Acid Derivative (Compound 4b) | Jack Bean Urease | 0.0016 | semanticscholar.org |

| 2-Hydroxybenzoic Acid Derivative (Suramin) | SIRT5 | 28.4 | nih.gov |

The inhibition constant (Ki) is a more precise measure of an inhibitor's potency than the IC50 value, as it is independent of substrate concentration. It represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value signifies a higher affinity of the inhibitor for the enzyme.

Kinetic analyses have shown that 2-(oxalylamino)-benzoic acid (OBA) acts as a classical competitive inhibitor for several protein-tyrosine phosphatases (PTPs), including PTP1B. researchgate.netnih.govjuniperpublishers.com This mode of inhibition means the compound competes with the natural substrate for binding to the enzyme's active site. researchgate.netnih.gov X-ray crystallography has confirmed that OBA binds to the active site of PTP1B, mimicking the binding of the natural substrate. researchgate.netnih.gov In another study, a 2-(3-methoxyphenoxy) benzoic acid analogue was found to be a competitive inhibitor of the Zika virus NS2B-NS3 protease with a Ki value of 0.49 μM. researchgate.net

Enzyme kinetic studies of lithocholic acid derivatives bearing benzylamine (B48309) groups revealed an uncompetitive inhibition mechanism against PTP1B, with Ki values of 2.5 and 3.4 μM for two of the derivatives. acs.org This indicates that these inhibitors bind to the enzyme-substrate complex.

| Compound/Analogue | Enzyme Target | Inhibition Type | Ki Value (µM) | Reference |

|---|---|---|---|---|

| 2-(Oxalylamino)-benzoic acid (OBA) | PTP1B | Competitive | Not Specified | researchgate.netnih.gov |

| 2-(3-Methoxyphenoxy) benzoic acid | ZIKV NS2B-NS3 Protease | Competitive | 0.49 | researchgate.net |

| 3-Benzylaminomethyl Lithocholic Acid Derivative 1 | PTP1B | Uncompetitive | 2.5 | acs.org |

| 3-Benzylaminomethyl Lithocholic Acid Derivative 2 | PTP1B | Uncompetitive | 3.4 | acs.org |

Receptor Binding Affinity Studies

Beyond enzyme inhibition, benzoic acid derivatives have been extensively studied for their ability to bind to various cellular receptors, often acting as antagonists that block the action of the natural ligand. These studies are critical for understanding the pharmacological profile of a compound.

A significant area of research has been the development of benzoic acid derivatives as antagonists for retinoic acid receptors (RARs). nih.govacs.orgnih.gov These receptors are involved in cell growth and differentiation. preprints.org Structure-activity relationship studies have shown that specific structural features, such as an N-substituted pyrrole (B145914) or pyrazole (B372694) linked to a hydrophobic region, are essential for effective antagonism. nih.govacs.org For example, the 2,2-dimethylthiochromene analogue and the 2,2-dimethylchromene derivative of benzoic acid were found to be highly effective in blocking retinoid agonist activity. nih.gov

In silico docking experiments with the human COX-2 receptor protein (PDB: 5F1A) showed that the analogue 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid had a better binding affinity (Glide Score = -9.48 kcal/mol) than acetylsalicylic acid (Glide Score = -5.88 kcal/mol), suggesting it could be a more selective inhibitor. nih.gov

Other studies have investigated analogues for their affinity to opioid receptors. A series of N-((4′-phenyl)-phenethyl) analogues of 8-carboxamidocyclazocine (B1251197) (8-CAC), a benzazocine structure, were evaluated for their binding to μ, δ, and κ opioid receptors. nih.gov High binding affinity was observed for several analogues, with one N-(3-bromophenethyl) derivative showing a particularly high affinity for the κ opioid receptor (Ki = 0.063 nM). nih.gov

| Compound/Analogue | Receptor Target | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| N-(3-bromophenethyl) analogue of 8-CAC | κ Opioid Receptor | 0.063 | nih.gov |

| 2,2-Dimethylthiochromene analogue | Retinoic Acid Receptor (RAR) | Not Specified | nih.gov |

| 2,2-Dimethylchromene derivative | Retinoic Acid Receptor (RAR) | Not Specified | nih.gov |

Environmental Fate, Degradation, and Ecotoxicological Implications of Structurally Similar Compounds

Environmental Persistence and Mobility Studies (e.g., in soil and water systems)

The environmental persistence of chlorophenoxy herbicides is influenced by soil type, water content, temperature, and microbial activity. who.intcdc.gov Generally, these compounds are considered to have moderate to low persistence in the environment. oregonstate.edu

In soil, 2,4-D has a reported field dissipation half-life that can range from a few days to a few weeks. cdc.gov One study reported a biodegradation half-life of 6.2 days in aerobic mineral soil. cdc.gov However, under conditions unfavorable to microbial activity, such as dry or cold environments, their persistence can increase. who.int The mobility of these compounds in soil is relatively high due to their low adsorption to soil particles, particularly in soils with low organic matter content. who.intcdc.gov Despite this mobility, rapid degradation often limits their ability to leach into groundwater. cdc.gov Studies have shown that residues of 2,4-D in soil rarely exceed 1 mg/kg with normal usage. who.int In one study, following the application of 2,4-D, only 3 out of 85 soil samples downslope from the treated areas contained detectable residues, and these did not persist beyond 15 weeks. nih.gov

In aquatic systems, the persistence of these compounds is also variable. The aerobic aquatic metabolism half-life of 2,4-D is estimated to be around 15 days, but it is significantly more persistent under anaerobic conditions, with a half-life ranging from 41 to 333 days. cdc.gov Residues in water can result from spray drift, runoff from treated soils, or direct application for aquatic weed control. who.int However, significant runoff is not always evident, even with normal rainfall after application. nih.gov Generally, concentrations in surface water in regions of high usage are low. nih.gov

Biodegradation Pathways and Microbial Metabolism

Biodegradation is the primary mechanism for the breakdown of chlorophenoxyacetic acid herbicides in the environment. who.int A wide variety of soil microorganisms, including bacteria and fungi, are capable of utilizing these compounds as a source of carbon and energy. nih.govresearchgate.net

The aerobic biodegradation pathway of 2,4-D is well-characterized, particularly in bacteria such as Cupriavidus necator JMP134 (formerly Ralstonia eutropha) and various Pseudomonas strains. nih.gov The process typically involves a series of enzymatic reactions initiated by the cleavage of the ether bond. The key steps are:

Side Chain Removal : An α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA) removes the acetic acid side chain to form 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov

Hydroxylation : The resulting 2,4-DCP is hydroxylated by a 2,4-DCP hydroxylase (TfdB) to form 3,5-dichlorocatechol. researchgate.net

Ring Cleavage : The aromatic ring of dichlorocatechol is cleaved by a chlorocatechol 1,2-dioxygenase (TfdC). nih.gov

Further Metabolism : The resulting intermediate, 2,4-dichloro-cis,cis-muconate, is further metabolized through a series of steps catalyzed by enzymes encoded by the tfdD, tfdE, and tfdF genes, eventually funneling into the tricarboxylic acid (TCA) cycle. nih.gov

The degradation of 2,4,5-T is generally slower than that of 2,4-D, likely due to the additional chlorine substituent on the aromatic ring. ethz.ch However, bacteria capable of metabolizing 2,4,5-T, such as Burkholderia cepacia AC1100, have been identified. ethz.chfrontiersin.org The initial step also involves the removal of the acetate (B1210297) side chain to form 2,4,5-trichlorophenol (B144370) (2,4,5-TCP). frontiersin.org

Anaerobic degradation of these compounds is also possible, though it generally proceeds at a slower rate. juniperpublishers.com Under anoxic conditions, the degradation pathway often involves reductive dehalogenation. frontiersin.orgresearchgate.net

Photodegradation and Chemical Degradation Mechanisms

Photodegradation, or the breakdown of compounds by light, can also contribute to the dissipation of chlorophenoxy herbicides, particularly in aquatic environments and on soil or plant surfaces. who.intwho.int The photolytic half-life of 2,4,5-T in near-surface waters has been calculated to be 15 days. who.int For 2,4-D, the photodegradation half-life in soil was reported as 68 days. cdc.gov

The process of photodegradation can be enhanced by the presence of photosensitizing substances. For example, the use of titanium dioxide (TiO₂) as a photocatalyst under visible light has been shown to significantly increase the degradation rate of 2,4-D in water, with removal efficiencies reaching over 95% under optimal conditions. nih.goviwaponline.comproquest.com The mechanism involves the generation of highly reactive hydroxyl radicals which attack the aromatic ring and side chain of the herbicide molecule, leading to its decomposition. mdpi.com Factors such as pH can influence the efficiency of photodegradation. iwaponline.comacs.org Hydrolysis under typical environmental conditions is generally considered a negligible degradation pathway for 2,4-D. cdc.gov

Bioaccumulation Potential in Environmental Systems

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. Chlorophenoxy herbicides generally have a low potential for bioaccumulation in organisms. epa.gov

These compounds are rapidly absorbed and excreted by most animals, with biological half-lives in mammals typically ranging from 10 to 33 hours. who.int In humans, the average half-life of 2,4-D is between 13 and 39 hours. epa.gov Between 75% and 95% of an ingested dose is typically excreted, mostly unchanged, in the urine within 96 hours. who.int Due to this rapid elimination, significant accumulation in tissues is not expected. who.int

While some studies have detected residues in forest vegetation following application, these levels decline over time due to various factors including metabolism, weathering, and growth dilution. oregonstate.edu One study noted that the highest concentrations of the herbicide MCPA were found in sensitive weed species, suggesting some level of accumulation in target plants. researchgate.net However, widespread or significant bioaccumulation in the broader food chain is not a primary concern for this class of compounds.

Ecotoxicological Assessments in Non-Target Organisms (e.g., aquatic species, plants, microorganisms)

While designed to be selective for broad-leaved plants, chlorophenoxy herbicides can have toxic effects on various non-target organisms, including aquatic life, other plants, and microorganisms. nih.govidosi.org The toxicity varies depending on the organism, the specific compound, the dose, and the frequency of exposure. nih.gov

Aquatic Species: 2,4-D can be toxic to fish and other aquatic organisms. The lethal concentration (LC50), the concentration that kills 50% of a test population, varies widely among species. For example, the 96-hour LC50 for rainbow trout is reported to be significantly lower (indicating higher toxicity) than for bluegill sunfish.

Plants: As herbicides, these compounds are inherently phytotoxic. Non-target terrestrial and aquatic plants can be affected by spray drift or runoff, leading to unintended damage. who.int

Microorganisms: Although many microorganisms can degrade these herbicides, high concentrations can be inhibitory or toxic. Studies have shown that 2,4-D can diminish the growth of Escherichia coli and alter its cellular functions. nih.gov However, the ability of microbial communities to adapt to the presence of these herbicides is well-documented. asm.org

Invertebrates: Effects on non-target invertebrates have also been observed. For example, direct contact with some herbicide formulations containing 2,4-D has been shown to be lethal to earthworms and can reduce the hatch success of butterfly eggs. georgiasouthern.edu

The following table summarizes some reported toxicity values for 2,4-D in various non-target organisms.

| Organism | Species | Endpoint | Value (mg/L or mg/kg) |

|---|---|---|---|

| Fish (Freshwater) | Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 1.1 |

| Fish (Freshwater) | Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | 263 |

| Aquatic Invertebrate | Daphnia magna | 48-hour EC50 | 4.0 |

| Bird | Bobwhite Quail (Colinus virginianus) | Oral LD50 | 500 mg/kg |

| Bird | Mallard Duck (Anas platyrhynchos) | Oral LD50 | >1000 mg/kg |

Remediation Strategies for Environmental Contamination

Several strategies have been developed to remediate soil and water contaminated with chlorophenoxy herbicides. These approaches can be broadly categorized into bioremediation and physicochemical methods. nih.gov

Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to degrade contaminants into less toxic substances. researchgate.net

Natural Attenuation: Relies on the naturally occurring microbial populations in soil and water to break down the herbicides. This process is often slow.

Biostimulation: Involves the addition of nutrients and oxygen to stimulate the activity of indigenous microorganisms.

Bioaugmentation: Introduces specific microbial strains or consortia with proven herbicide-degrading capabilities into the contaminated environment to enhance the rate of degradation. researchgate.net

Physicochemical Remediation: These methods use physical and chemical processes to remove or destroy the contaminants. awsjournal.org

Adsorption: Materials like biochar and activated carbon can be used to adsorb herbicides from water and immobilize them in soil, reducing their bioavailability and mobility. nih.gov

Advanced Oxidation Processes (AOPs): These technologies, including the use of Fenton's reagent (iron and hydrogen peroxide), ozonation, and photocatalysis, generate highly reactive hydroxyl radicals that can effectively mineralize the herbicides. awsjournal.orgresearchgate.net AOPs can be used as a pre-treatment to increase the biodegradability of the contaminants before a biological treatment step. researchgate.net

Soil Washing and Chemical Extraction: These are ex-situ techniques where contaminated soil is excavated and treated with a washing solution to extract the pollutants. awsjournal.org

The choice of remediation strategy depends on the concentration and extent of contamination, the characteristics of the site, and cost-effectiveness. Often, a combination of different technologies provides the most effective solution. nih.gov

Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for the analysis of 2-(2,3-Dichlorophenoxymethyl)benzoic acid, providing the necessary separation from complex matrix components.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenoxy acid herbicides and their derivatives without the need for derivatization. mdpi.com Reversed-phase (RP) HPLC is the most common mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

The retention of phenoxy acids in RP-HPLC is influenced by the pH of the mobile phase, which affects the ionization state of the carboxylic acid group. mdpi.comuniroma1.it An acidic mobile phase (pH 2-4) is typically used to suppress the ionization of the carboxylic acid, leading to increased retention on the nonpolar stationary phase. mdpi.com Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring provides strong chromophores. cipac.org

Table 1: Illustrative HPLC Conditions for Analysis of Phenoxyalkanoic Acids

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol and an acidic buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 2.5-4.0) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV-Vis at ~230 nm or ~280 nm |

| Injection Volume | 10 - 20 µL |

This table presents typical starting conditions for method development for compounds structurally similar to this compound.

Gas Chromatography (GC) offers high resolution and sensitivity for the analysis of volatile and thermally stable compounds. However, due to the low volatility and high polarity of the carboxylic acid group in this compound, direct analysis by GC is challenging. colostate.edu This leads to issues such as poor peak shape and low sensitivity.

Therefore, a derivatization step is essential to convert the polar carboxylic acid into a more volatile and thermally stable ester, such as a methyl or silyl (B83357) ester. colostate.edunih.gov This process enhances chromatographic performance and allows for sensitive detection using detectors like Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometry (MS).

Common Derivatization Reactions for GC Analysis of Acidic Herbicides:

Esterification: Reaction with an alcohol (e.g., methanol) in the presence of an acidic catalyst to form a methyl ester.

Silylation: Reaction with a silylating agent (e.g., BSTFA) to form a trimethylsilyl (B98337) (TMS) ester.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the methods of choice for the trace-level analysis of phenoxy acid herbicides in complex matrices. econference.iolcms.cz This technique combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, often eliminating the need for derivatization. mdpi.com

Electrospray ionization (ESI) in the negative ion mode is typically employed, as the carboxylic acid group is readily deprotonated to form [M-H]⁻ ions. econference.io Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion, a technique known as Multiple Reaction Monitoring (MRM). econference.io

Table 2: Representative LC-MS/MS Parameters for Phenoxyacetic Acid Analysis

| Parameter | Condition |

| Chromatography | Reversed-phase HPLC or UPLC |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| MS Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QToF) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Mobile Phase Additive | Formic acid or acetic acid (0.01-0.1%) to aid ionization |

This table provides typical parameters for the highly sensitive and selective analysis of compounds like this compound.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. UPLC is particularly well-suited for the analysis of complex mixtures containing multiple auxin-like compounds or their metabolites. nih.govdoaj.org

When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a powerful platform for the rapid and sensitive quantification of compounds like this compound in various research matrices. nih.govnih.gov The fundamental principles of separation are similar to HPLC, but the operational parameters are adjusted for the smaller column dimensions and higher pressures.

Spectrophotometric Methods (e.g., UV-Vis)

UV-Visible (UV-Vis) spectrophotometry can be used for the quantification of this compound, particularly in simpler matrices or after a purification step. The presence of the dichlorinated benzene (B151609) ring and the benzoic acid moiety results in characteristic UV absorption.

Benzoic acid and its derivatives typically exhibit two to three main absorption bands in the UV region. researchgate.netsielc.com The absorption spectrum is sensitive to the pH of the solution, as the protonated (acidic) and deprotonated (anionic) forms of the carboxylic acid have different electronic transitions and thus different absorption maxima. rsc.org For analytical purposes, measurements are often taken at a pH where the compound exists predominantly in one form.

Table 3: Typical UV Absorption Maxima for Benzoic Acid Derivatives

| Compound Class | Approximate λmax (nm) |

| Benzoic Acid (acidic pH) | ~230, ~274 |

| Benzoate (alkaline pH) | ~225 |

Note: The exact absorption maxima for this compound would need to be determined experimentally but are expected to be in a similar range.

While spectrophotometric methods are simple and cost-effective, they may lack the selectivity required for complex samples due to potential interference from other UV-absorbing compounds.

Advanced Hyphenated Techniques for Complex Sample Analysis

For the analysis of this compound in challenging research matrices such as soil, water, or biological tissues, advanced hyphenated techniques are often necessary. These methods combine powerful separation techniques with highly sensitive and selective detection systems.

LC-MS/MS is a prime example of such a technique, offering robust performance for environmental and biological analysis. epa.govresearchgate.net The high selectivity of MRM allows for the quantification of the target analyte even in the presence of a high background matrix, minimizing the need for extensive sample cleanup.

Another powerful hyphenated technique is Gas Chromatography-Mass Spectrometry (GC-MS). Following the necessary derivatization, GC-MS provides excellent chromatographic separation and definitive identification based on the mass spectrum of the analyte. nih.gov

For unknown identification or structural elucidation, high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, can be coupled with liquid or gas chromatography. These techniques provide highly accurate mass measurements, enabling the determination of the elemental composition of the analyte and its fragments, which is invaluable in metabolic or degradation studies.

Method Validation and Quality Assurance in Research Settings

The reliability and accuracy of data generated in research settings for "this compound" are fundamentally dependent on rigorous method validation and consistent quality assurance practices. These processes ensure that the analytical methods used for detection and quantification are fit for their intended purpose and produce trustworthy results.

Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. For "this compound," this typically involves chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which require validation of several key performance parameters. ijrar.comut.ee

The primary parameters assessed during method validation include:

Specificity and Selectivity: This ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. resolian.com For "this compound," this involves demonstrating that the signal detected is solely from the compound of interest and not from structurally similar molecules or interfering substances within the research matrix (e.g., soil, water, biological tissue). Chromatographic techniques achieve this by separating the target analyte from other compounds before detection. ut.eehse.gov.uk

Linearity and Range: Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. resolian.comthaiscience.info A calibration curve is typically generated by analyzing a series of standards of known concentrations.

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of "this compound" is added to a blank matrix, and the percentage of the analyte recovered by the method is calculated. resolian.comthaiscience.info

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels:

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): The precision within-laboratory variations, such as different days, different analysts, or different equipment. resolian.comthaiscience.info

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. thaiscience.inforesearchgate.net These are critical parameters for trace analysis in environmental or biological samples.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ekb.eg

The following interactive table provides an example of typical acceptance criteria for the validation of an LC-MS/MS method for the quantification of "this compound" in a research matrix.

| Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Range | Analyte response is linear over a specified concentration range. | 1 - 1000 ng/mL |

| Accuracy (% Recovery) | 80 - 120% | 95.5 - 104.2% |

| Precision (% RSD) | ≤ 15% | Intra-day: < 5%, Inter-day: < 8% |

| LOD | Signal-to-Noise Ratio (S/N) ≥ 3 | 0.25 ng/mL |

| LOQ | Signal-to-Noise Ratio (S/N) ≥ 10 | 0.85 ng/mL |

Quality Assurance

Quality Assurance (QA) encompasses the systematic monitoring and evaluation of the various aspects of a project, service, or facility to ensure that standards of quality are being met. solubilityofthings.com In a research setting analyzing "this compound," QA involves a set of procedures to ensure the ongoing reliability of the analytical results. numberanalytics.comazolifesciences.com

Key components of a robust QA program include:

Standard Operating Procedures (SOPs): All analytical methods and procedures should be documented in detailed SOPs. This ensures that all analyses are performed consistently over time and by different analysts. azolifesciences.com

Instrument Calibration and Maintenance: Analytical instruments, particularly chromatographs and mass spectrometers, must be regularly calibrated and maintained according to a predefined schedule. solubilityofthings.comnumberanalytics.com This ensures the instruments are performing optimally and producing accurate data.

Use of Quality Control (QC) Samples: QC samples are materials of a known concentration that are analyzed alongside the experimental samples in each analytical run. numberanalytics.comeurachem.org These typically include:

Blanks: A sample containing all components except the analyte of interest, used to check for contamination.

Calibration Standards: Solutions of known concentrations used to establish the linearity and range of the assay.

Control Samples: Samples with a known concentration of "this compound" (often at low, medium, and high levels within the calibration range) to monitor the accuracy and precision of the analysis in real-time. oiv.int

Analyst Training and Competency: All personnel conducting the analysis must be thoroughly trained on the SOPs and the operation of the equipment. Their competency should be regularly assessed and documented. azolifesciences.com

Data Review and Auditing: A system for reviewing and auditing the analytical data should be in place to identify any potential issues or deviations from the established procedures. eurachem.org This includes checking calculations, transcriptions, and the performance of the QC samples.

By implementing comprehensive method validation and a stringent quality assurance program, research laboratories can ensure the integrity, reliability, and scientific validity of the data generated for "this compound".

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes and Sustainable Practices

The synthesis of 2-(2,3-Dichlorophenoxymethyl)benzoic acid and its analogs is a foundational area for future research. While classical methods such as the Ullmann condensation are applicable, there is a substantial need to develop more efficient, cost-effective, and environmentally benign synthetic strategies. researchgate.net Future work should focus on moving beyond traditional routes that may involve expensive or toxic reagents and harsh reaction conditions. guidechem.com

Key areas for exploration include: